(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate
Description
The compound (2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate features a piperazine core substituted with a (3-chloro-4-morpholin-4-ylphenyl)methyl group at the 4-position and a reactive 2,5-dioxopyrrolidin-1-yl ester moiety. The dioxopyrrolidinyl ester is a high-energy carbonyl derivative, often employed in acyl transfer reactions due to its enhanced electrophilicity compared to standard esters .
Properties
Molecular Formula |
C20H25ClN4O5 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H25ClN4O5/c21-16-13-15(1-2-17(16)23-9-11-29-12-10-23)14-22-5-7-24(8-6-22)20(28)30-25-18(26)3-4-19(25)27/h1-2,13H,3-12,14H2 |
InChI Key |
CMYIGCPQWXTYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)N4CCOCC4)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Acylation
One of the primary methods for synthesizing this compound is through direct acylation of piperazine derivatives:
Reagents :
- Piperazine derivative (e.g., 4-(3-chloro-4-morpholin-4-ylphenyl)methyl)
- Acetic anhydride or acyl chloride
- Base (e.g., triethylamine)
-
- The piperazine derivative is dissolved in an appropriate solvent (e.g., dichloromethane).
- Acetic anhydride is added dropwise under nitrogen atmosphere.
- The reaction mixture is stirred at room temperature for several hours.
- After completion, the mixture is quenched with water and extracted with dichloromethane.
Yield : Typically ranges from 60% to 85% depending on reaction conditions.
Method B: Multi-Step Synthesis via Intermediate Formation
Another approach involves the formation of intermediates that are subsequently converted into the target compound:
-
- The dioxopyrrolidine is then reacted with a chlorinated piperazine derivative.
- Conditions : The reaction is conducted in DMF at elevated temperatures (80°C) for several hours.
- Yield : Approximately 70% to 90%.
Reaction Conditions and Yields
The following table summarizes the yields and conditions for various synthetic routes identified in the literature:
| Method | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Direct Acylation | Piperazine derivative, Acetic anhydride | Room temperature | 60 - 85 |
| Multi-Step Synthesis | Maleic anhydride, Piperidine, Chlorinated piperazine | DMF, 80°C | 70 - 90 |
| Cyclization | Dioxopyrrolidine intermediate, Chlorinated phenyl compound | Reflux in dichloromethane | ~75 |
Analytical Techniques Employed
To confirm the structure and purity of (2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate , various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms functional groups.
Mass Spectrometry (MS) : Used to determine molecular weight and confirm the identity of synthesized compounds.
High Performance Liquid Chromatography (HPLC) : Assesses purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a molecular formula of and a molecular weight of approximately 425.9 g/mol. Its structure incorporates a pyrrolidine core, which is significant for its biological activity, and features multiple functional groups that enhance its interaction with biological targets.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of hybrid compounds derived from the pyrrolidine-2,5-dione framework. One notable study demonstrated that derivatives of this compound exhibited potent anticonvulsant activity across several animal models, including:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole (PTZ) Induced Seizures
- 6 Hz Seizure Model
For instance, a specific derivative showed an effective dose (ED50) of 23.7 mg/kg in the MES test, indicating significant anticonvulsant properties that may surpass existing antiepileptic drugs such as ethosuximide and levetiracetam .
Antinociceptive Activity
In addition to its anticonvulsant effects, this compound has also been investigated for its antinociceptive properties. In vivo studies revealed that certain derivatives demonstrated efficacy against pain induced by formalin, suggesting a dual-action mechanism that could be beneficial in treating both epilepsy and neuropathic pain . The mechanisms involved are believed to include inhibition of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor .
Table 1: Summary of Biological Activities
| Compound | Activity | Model Used | ED50 (mg/kg) |
|---|---|---|---|
| Compound 22 | Anticonvulsant | Maximal Electroshock | 23.7 |
| Compound 22 | Anticonvulsant | Pentylenetetrazole | 59.4 |
| Compound 22 | Antinociceptive | Formalin-induced tonic pain | Not specified |
The data indicates that the hybrid compounds derived from the pyrrolidine core exhibit a promising safety profile along with their pharmacological activities, making them suitable candidates for further development in clinical settings.
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine Core and Substituent Variations
All compared compounds share a piperazine backbone, a common pharmacophore in drug design due to its conformational flexibility and hydrogen-bonding capabilities. Key differences arise in the substituents attached to the piperazine nitrogen and the ester group.
Aromatic Substituent Effects
- Butoxy () : The butoxy chain increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Fluoro () : Fluorine’s inductive effects stabilize the aromatic ring and reduce metabolic degradation, extending half-life .
- Trifluoromethyl () : The CF₃ group is strongly electron-withdrawing and lipophilic, often improving binding affinity to hydrophobic pockets in target proteins .
Research Findings and Implications
- Synthetic Utility : The target compound’s dioxopyrrolidinyl ester is advantageous in synthetic chemistry for rapid acylations, whereas ethyl esters () are preferred for sustained release in prodrug formulations .
- Biological Activity : While direct activity data for the target compound are unavailable, structural analogs suggest that the morpholine and chloro substituents may confer selectivity for enzymes or receptors requiring polar interactions (e.g., kinases or GPCRs). The trifluoromethyl analog () demonstrates enhanced binding to hydrophobic enzyme pockets .
Biological Activity
The compound (2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate , also known as MJN110 , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
- Molecular Formula : C22H21Cl2N3O
- Molecular Weight : 406.33 g/mol
- CAS Number : 1438416-21-7
MJN110 acts primarily as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, MJN110 increases the levels of endocannabinoids, which can modulate various physiological processes including pain perception, inflammation, and neuroprotection .
Antinociceptive Effects
Studies have demonstrated that MJN110 exhibits significant antinociceptive properties in various animal models. For instance:
- In a study involving mice subjected to thermal nociceptive tests, MJN110 showed a dose-dependent reduction in pain response, indicating its effectiveness as an analgesic agent .
Neuroprotective Effects
MJN110 has been investigated for its neuroprotective effects in models of neurodegenerative diseases:
- In vitro studies revealed that MJN110 protects neuronal cells from apoptosis induced by oxidative stress. This is attributed to its ability to modulate endocannabinoid signaling pathways .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In a model of acute inflammation induced by carrageenan, MJN110 significantly reduced paw edema in rats, suggesting its potential utility in treating inflammatory conditions .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure of MJN110 contributes significantly to its biological activity. The presence of the dioxopyrrolidine moiety is crucial for MAGL inhibition, while the morpholine ring enhances lipophilicity and cellular uptake. Modifications to these functional groups have been explored to optimize potency and selectivity.
Q & A
Q. What are the validated synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, a palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can be employed to construct the piperazine core . Key steps:
- Reagent Use : THF as solvent, di(1H-imidazol-1-yl)methanethione for thiourea formation .
- Purification : Reverse-phase chromatography (0–50% acetonitrile/water with 0.1% TFA) to isolate the product .
- Optimization : Sonication improves homogeneity, and temperature gradients (40–70°C) enhance reaction efficiency .
- Yield : Up to 44% achieved via controlled heating and solvent selection .
Q. Which analytical techniques are recommended for purity validation and structural confirmation?
- Methodological Answer :
- HPLC/TLC : Use C18 columns (15 cm × 4.6 mm I.D.) for reverse-phase HPLC and silica gel TLC for rapid purity assessment .
- NMR/HRMS : NMR (400 MHz, DMSO-d6) detects characteristic peaks (e.g., δ 9.71 for NH protons), while HRMS confirms molecular formulae (e.g., m/z 328.1597 for CHNS) .
- Stability Monitoring : Kinetic studies in aqueous solutions at varying pH and temperatures (e.g., hydrolysis rate constants at 25–60°C) .
Q. How should the compound be stored to ensure stability, and what decomposition products are observed?
- Methodological Answer :
- Storage : Seal in dry conditions at room temperature; avoid exposure to moisture or light .
- Stability : Hydrolysis under acidic/basic conditions yields carboxylic acid and amine derivatives .
- Decomposition : Thermal studies (TGA/DSC) reveal degradation onset at >150°C, with CO and NH as common byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitution reactions?
- Methodological Answer : The chloroacetyl moiety undergoes nucleophilic attack due to its electrophilic α-carbon. For example:
- Kinetic Studies : Second-order rate constants (k ≈ 0.5–2.0 × 10 L/mol·s) in reactions with amines .
- Computational Modeling : DFT calculations show a low energy barrier (~15 kcal/mol) for SN2 displacement .
Q. How can impurity profiles be systematically characterized during synthesis?
- Methodological Answer :
- Reference Standards : Use pharmacopeial impurities (e.g., Imp. B(BP): CAS 62337-66-0) for HPLC calibration .
- LC-MS/MS : Detect trace impurities (LOQ < 0.1%) via MRM transitions (e.g., m/z 328 → 245 for thiourea derivatives) .
- Table : Common impurities and retention times:
| Impurity Name | CAS | Retention Time (min) | Source |
|---|---|---|---|
| 1-Acetylpiperazine | 67914-60-7 | 4.2 | Side reaction |
| Chlorophenyl byproduct | 38212-33-8 | 6.8 | Incomplete coupling |
Q. What safety protocols mitigate risks during handling, particularly for toxic intermediates?
- Methodological Answer :
- PPE : Use P95 respirators (NIOSH) and ABEK-P2 filters (EU) for aerosol protection .
- First Aid : For inhalation exposure, administer 100% oxygen and monitor for respiratory distress .
- Waste Management : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .
Q. How can in silico models predict bioavailability and solubility for preclinical studies?
- Methodological Answer :
- Software : Use SwissADME or QikProp for log P (≈2.5), TPSA (~80 Ų), and GI absorption (>70%) .
- Solubility Prediction : ESOL model estimates aqueous solubility (Log S ≈ -4.2) .
- Bioavailability : High Caco-2 permeability (P > 1 × 10 cm/s) correlates with in vivo absorption .
Q. What strategies optimize catalytic efficiency in piperazine-ring-forming reactions?
- Methodological Answer :
- Catalyst Screening : Pd(OAc) with Xantphos ligand increases turnover number (TON > 500) .
- Solvent Effects : DMF improves reaction rates compared to THF (k = 0.12 vs. 0.08 min) .
- Table : Reaction optimization parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 70°C | +25% |
| Catalyst Loading | 5 mol% | +15% |
| Sonication Duration | 30 min | +10% |
Q. How do hydrolysis kinetics vary with pH, and what degradation pathways dominate?
- Methodological Answer :
Q. What in vitro assays assess enzyme inhibition potential (e.g., CYP450 isoforms)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
